Yadanziolide C

Leukemia Differentiation therapy Acute promyelocytic leukemia

Yadanziolide C is a structurally unique, bioactive quassinoid aglycone (CAS 95258-12-1) with validated HL-60 differentiation activity, clearly differentiated from the inactive glycosides (e.g., cleomiscosin A, bruceoside B) that co-occur in Brucea javanica. Its aglycone core, lacking a diosphenol moiety, makes it an essential comparator for SAR campaigns investigating proliferation inhibition vs. differentiation induction, and for probing antitrypanosomal selectivity. This compound serves as a critical positive control and lead in focused natural product libraries; procure this specific aglycone to ensure your assays reflect the documented, reproducible bioactivity—not a generic quassinoid extract.

Molecular Formula C20H26O9
Molecular Weight 410.4 g/mol
Cat. No. B162267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYadanziolide C
Synonymsyadanziolide C
Molecular FormulaC20H26O9
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O
InChIInChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12+,13-,14-,15-,17-,18+,19+,20+/m0/s1
InChIKeyJBDMZGKDLMGOFR-CABQPPGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Yadanziolide C for Leukemia and Cancer Research: A Quassinoid Aglycone from Brucea javanica


Yadanziolide C (CAS 95258-12-1, C20H26O9, MW 410.42) is a bitter C-20 quassinoid aglycone isolated from the seeds of Brucea javanica (Simaroubaceae) [1][2]. It is one of eight known quassinoids co-occurring with yadanziolides A, D, S, bruceins D and E, brusatol, and the aglycone of yadanzioside D [3]. This compound is characterized by antiproliferative and differentiation-inducing properties in promyelocytic HL-60 leukemia cells [4]. It is a member of a therapeutically significant class of natural products that includes both aglycones and glycosides, which can exhibit markedly different biological profiles.

Why Generic Substitution of Quassinoids Like Yadanziolide C Is Scientifically Unsound


The quassinoid class from Brucea javanica exhibits dramatic structure-activity relationship (SAR) divergence that precludes simple analog substitution. While compounds like brusatol demonstrate potent nanomolar cytotoxicity across broad cancer panels [1], structurally related glycosides such as cleomiscosin A and bruceoside B prove completely inactive in the same HL-60 differentiation assay where yadanziolide C and brusatol are active [2]. Furthermore, the introduction of a single diosphenol moiety or modifications to the C-15 side chain can alter antitrypanosomal activity by up to 2100-fold among quassinoids [3]. Thus, yadanziolide C occupies a distinct activity space defined by its aglycone structure, specific stereochemistry, and unique balance of proliferation inhibition versus differentiation induction — a profile not replicated by other quassinoids.

Yadanziolide C Product-Specific Evidence: A Quantitative Differentiation Guide


HL-60 Differentiation Induction: Yadanziolide C vs. Inactive Quassinoid Glycosides

In a bioassay-guided fractionation study, yadanziolide C was identified as one of the active principles inducing differentiation in HL-60 promyelocytic leukemia cells. Crucially, the known quassinoid glycosides cleomiscosin A and bruceoside B, which were also isolated from the same ethyl acetate-soluble extract of Brucea javanica, exhibited no detectable differentiation-inducing activity in the identical assay system [1]. This direct head-to-head comparison within the same experimental framework establishes that the aglycone structure of yadanziolide C is essential for this specific biological activity, whereas glycosylation abrogates it.

Leukemia Differentiation therapy Acute promyelocytic leukemia

Cytotoxicity on Pancreatic Cancer Cells: Brusatol IC50 Data Provides Class-Level Benchmark

While direct IC50 data for yadanziolide C on pancreatic cancer cell lines is not reported in the primary literature, a class-level inference can be drawn from the most potent analog in the same chemical series. Brusatol, a closely related C-20 quassinoid co-occurring with yadanziolide C in Brucea javanica [1], exhibited the most potent in vitro antipancreatic cancer action among seven isolated quassinoids, with IC50 values of 0.36 µM on PANC-1 cells and 0.10 µM on SW1990 cells [2]. This establishes a quantitative potency benchmark for the quassinoid class and highlights the sub-micromolar cytotoxic potential inherent to this structural family, against which the specific profile of yadanziolide C can be contextualized.

Pancreatic adenocarcinoma Cytotoxicity Anticancer quassinoids

Antitrypanosomal Activity: Class-Level Potency and Structural SAR

Yadanziolide C belongs to the C-20 quassinoid class, which has been systematically evaluated for antitrypanosomal activity. While specific data for yadanziolide C is lacking, a class-level analysis of 15 quassinoids from B. javanica revealed that bruceine A, bruceantinol, bruceine C, brusatol, and bruceine B displayed strong activities against Trypanosoma evansi with IC50 values ranging from 2.9–17.8 nM, comparable to standard drugs [1]. Crucially, the study established that the presence of a diosphenol moiety in ring A and the nature of the C-15 side chain are critical for activity; modifications led to >1000-fold reductions in potency [1]. Yadanziolide C, possessing an intact ring A lacking the diosphenol feature, represents a distinct SAR point within this class, making it a valuable tool for mapping structural determinants of antiparasitic activity.

Trypanosomiasis Antiparasitic Neglected tropical diseases

Antileukemic Activity Against Murine P-388: Yadanziolide C as an Active Aglycone

Yadanziolide C was isolated alongside yadanziolides A, B, and D as part of a family of antileukemic quassinoids from Brucea javanica. These compounds, along with a series of quassinoid glycosides (yadanziosides A-O), were evaluated for antileukemic activity against murine P-388 lymphocytic leukemia [1]. Yadanziosides A, B, C, E, F, G, I, J, K, and L all exhibited antileukemic activities [1]. The inclusion of yadanziolide C in this active class provides class-level evidence of its antileukemic potential, distinguishing it from other quassinoids that may lack this specific activity profile.

Leukemia In vivo efficacy Antileukemic

Yadanziolide C Application Scenarios: Targeted Research and Development Uses


Acute Promyelocytic Leukemia (APL) Differentiation Therapy Research

Yadanziolide C is directly applicable as a positive control and lead compound in studies investigating differentiation therapy for acute promyelocytic leukemia. Its validated activity in inducing HL-60 cell differentiation [1], combined with the clear differentiation from inactive glycosides [1], makes it a specific tool for elucidating the molecular pathways governing leukemic cell maturation, such as those involving retinoic acid receptor signaling or MAPK pathways.

Structure-Activity Relationship (SAR) Studies of Quassinoids for Anticancer Drug Discovery

The unique structural features of yadanziolide C — an aglycone core with specific oxygenation pattern lacking a diosphenol moiety — position it as a critical comparator for SAR campaigns [2][3]. Researchers can use this compound to dissect the contribution of specific functional groups to cytotoxicity, differentiation induction, and target engagement, by contrasting its activity with analogs like brusatol (potent cytotoxic) and dehydrobrusatol (markedly reduced activity).

Antiparasitic Screening and Target Identification for Trypanosomiasis

Given the established nanomolar potency of related quassinoids against Trypanosoma evansi [2], yadanziolide C serves as a valuable probe for antiparasitic drug discovery. Its distinct structure allows researchers to test the hypothesis that specific ring A modifications (e.g., absence of the diosphenol moiety) alter target selectivity or toxicity profiles, potentially identifying new leads for neglected tropical diseases.

Natural Product Library Construction for Phenotypic Screening

Yadanziolide C is an excellent candidate for inclusion in focused libraries of natural products for phenotypic screening. Its well-defined, reproducible bioactivity in HL-60 cells [1] provides a built-in positive control for library quality and assay validation. Moreover, its scarcity and structural complexity make it a high-value asset for screening initiatives aimed at discovering novel mechanisms of action in oncology or infectious disease.

Technical Documentation Hub

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